molecular formula C13H8Cl2FNO4S B2728294 2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid CAS No. 21525-18-8

2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid

Cat. No. B2728294
CAS RN: 21525-18-8
M. Wt: 364.17
InChI Key: DLTMPHWJUYBJGY-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid (DFBA) is a synthetic organic compound that has been used in scientific research since the 1970s. It is a member of the benzoic acid family, and is used as a reagent in organic synthesis. DFBA has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

One area where 2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid shows potential is in the realm of organic synthesis. The compound's reactivity, particularly in forming sulfonamide and sulfonate carboxylic acid derivatives, has been explored under eco-friendly conditions. Almarhoon et al. (2019) developed a method for synthesizing sulfonamide and sulfonate derivatives using water and sodium carbonate as HCl scavengers, indicating the compound's utility in green chemistry applications (Almarhoon et al., 2019).

Material Science and Engineering

In material science, the compound's derivatives have been investigated for their potential in creating high-performance polymers and membranes. For instance, novel sulfonated poly(ether ether ketone) (SPEEK) membranes containing pendant carboxyl groups have been synthesized for applications in fuel cells. These membranes show improved selectivity and performance due to the introduction of sulfonic and carboxylic acid groups, highlighting the compound's relevance in developing advanced materials for energy applications (Li et al., 2009).

Environmental Studies

The transformation mechanisms of related compounds in environmental contexts, particularly in water treatment processes, have also been studied. Xiao et al. (2013) investigated the transformation of benzophenone-4 (BP-4) in chlorination disinfection processes, revealing the formation of various chlorinated by-products. This research provides insights into how compounds similar to this compound might behave in water treatment settings, underscoring the importance of understanding chemical transformations for environmental safety and public health (Xiao et al., 2013).

properties

IUPAC Name

2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO4S/c14-10-6-11(15)12(5-9(10)13(18)19)22(20,21)17-8-3-1-7(16)2-4-8/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTMPHWJUYBJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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